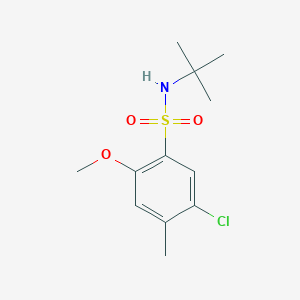

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

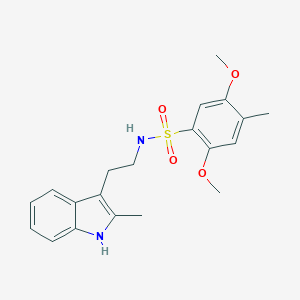

The compound “N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide” is a complex organic molecule. The “N-(tert-butyl)” part refers to a nitrogen atom bonded to a tert-butyl group, which is a four-carbon alkyl radical . The “5-chloro-2-methoxy-4-methylbenzenesulfonamide” part suggests a benzene ring substituted with a chloro group, a methoxy group, a methyl group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tert-butyl group is a bulky group that could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the tert-butyl group can participate in solvolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, tert-butyl groups can influence the dipolarity and hydrogen bonding capabilities of a molecule .Mechanism of Action

Target of Action

The primary targets of N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide are currently unknown. This compound is structurally similar to other N-tert-butyl derivatives, which have been shown to interact with various targets such as enzymes and receptors

Mode of Action

Based on its structural similarity to other n-tert-butyl derivatives, it may interact with its targets through non-covalent interactions . These interactions could lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

Other n-tert-butyl derivatives have been shown to affect various biochemical pathways, including those involved in fungal growth and development

Pharmacokinetics

Other n-tert-butyl derivatives have been shown to have moderate bioavailability and toxicity

Result of Action

Other n-tert-butyl derivatives have been shown to have various effects, including inhibitory effects on fungal growth

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and other conditions can affect the activity and stability of the compound

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has a number of advantages as a research tool. It is a relatively small and simple compound, which makes it easy to synthesize and purify. Additionally, it has been extensively studied and its mechanism of action is well understood. However, this compound also has limitations as a research tool. Its effects on carbonic anhydrase enzymes are not specific to a particular isoform, which can make it difficult to study the effects of specific enzymes in isolation.

Future Directions

There are a number of future directions for research into N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide and its potential applications in the field of medicine. One area of interest is the development of more specific inhibitors of carbonic anhydrase enzymes, which could have fewer off-target effects. Additionally, this compound could be investigated for its potential use in combination with other drugs to enhance their efficacy. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of medical conditions.

Synthesis Methods

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with tert-butylamine. This reaction results in the formation of the desired compound, which can then be purified using standard laboratory techniques.

Scientific Research Applications

N-(tert-butyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. Specifically, this compound has been investigated for its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a critical role in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of these enzymes has been shown to have therapeutic potential in a variety of medical conditions, including glaucoma, epilepsy, and cancer.

Safety and Hazards

properties

IUPAC Name |

N-tert-butyl-5-chloro-2-methoxy-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO3S/c1-8-6-10(17-5)11(7-9(8)13)18(15,16)14-12(2,3)4/h6-7,14H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHGLSOPGTBST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

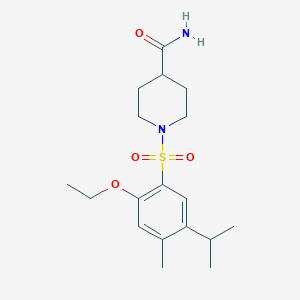

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497940.png)

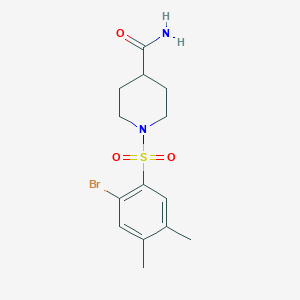

![1-[(4-Chloro-1-naphthyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497948.png)

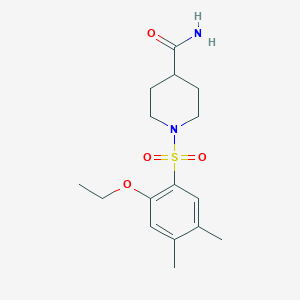

![1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B497949.png)

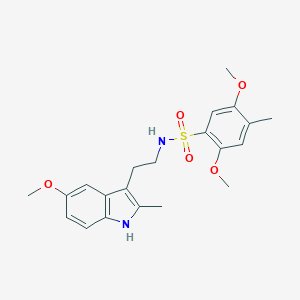

![4-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497962.png)

![4-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497963.png)

![4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B497964.png)